N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring, a cyclopropane group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 3,4-difluorobenzyl chloride with piperidine under basic conditions.
Cyclopropanation: The next step involves the introduction of the cyclopropane group. This can be accomplished using a cyclopropanation reaction, where the piperidine intermediate is treated with a suitable cyclopropanating agent such as diazomethane.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the cyclopropane-containing piperidine intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, providing insights into cellular processes and disease states.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular function and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}methanesulfonamide
- N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}ethanesulfonamide
- N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}butanesulfonamide
Uniqueness
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropane group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2S/c16-14-6-3-11(8-15(14)17)9-19-7-1-2-12(10-19)18-22(20,21)13-4-5-13/h3,6,8,12-13,18H,1-2,4-5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKXJBLLKEQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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